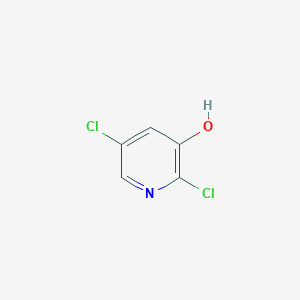2,5-Dichloropyridin-3-ol
CAS No.: 53335-73-2
Cat. No.: VC2211636
Molecular Formula: C5H3Cl2NO
Molecular Weight: 163.99 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 53335-73-2 |
|---|---|
| Molecular Formula | C5H3Cl2NO |
| Molecular Weight | 163.99 g/mol |
| IUPAC Name | 2,5-dichloropyridin-3-ol |
| Standard InChI | InChI=1S/C5H3Cl2NO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H |
| Standard InChI Key | UZTLKHQBGBOLIX-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1O)Cl)Cl |
| Canonical SMILES | C1=C(C=NC(=C1O)Cl)Cl |
Chemical Structure and Properties
Structural Characteristics
2,5-Dichloropyridin-3-ol possesses a distinct chemical architecture that influences its reactivity patterns. The presence of two chlorine atoms at positions 2 and 5 of the pyridine ring creates specific electronic effects that influence the compound's chemical behavior. The hydroxyl group at position 3 introduces further complexity to its reactivity profile, enabling hydrogen bonding and potential nucleophilic interactions. The nitrogen atom in the pyridine ring contributes to the compound's basic character, though this basicity is modulated by the electron-withdrawing effects of the chlorine substituents.
Physical Properties
The physical properties of 2,5-Dichloropyridin-3-ol are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₃Cl₂NO |
| Molecular Weight | ~163.99 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Moderately soluble in organic solvents; limited water solubility |
| Melting Point | Characteristic of halogenated pyridines |
| Chemical Stability | Stable under normal conditions |
These properties are consistent with other halogenated pyridine derivatives and influence the compound's handling, storage, and application in chemical processes.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,5-Dichloropyridin-3-ol can be understood in the context of related halopyridine compounds. While the search results don't directly describe the synthesis of 2,5-Dichloropyridin-3-ol specifically, we can draw parallels from the synthesis of similar compounds like 2,5-dichloropyridine.
Related Synthetic Pathways
Similar halogenated pyridines are synthesized through reactions involving hydrazinopyridines and aqueous alkali metal hydroxides. For instance, 2,5-dichloropyridine can be prepared by reacting 2,3,5-trichloro-4-hydrazinopyridine with sodium hydroxide in ethanol at approximately 75°C . The reaction typically completes within 1.25 hours, followed by cooling, phase separation, and extraction with methylene chloride . The synthesis of 2,5-Dichloropyridin-3-ol would likely involve additional steps to introduce or protect the hydroxyl group at position 3.
Alternative Synthesis Approaches
Alternative methods for preparing similar compounds involve:
-
Refluxing tetrachloropyridine with hydrazine hydrate in the presence of a tertiary amine
-
Adding sodium hydroxide to the reaction mixture over several hours
-
Purification through extraction, washing, and distillation under reduced pressure
These approaches may be adapted for the synthesis of 2,5-Dichloropyridin-3-ol with appropriate modifications to account for the hydroxyl group.
Applications
Pharmaceutical Applications
Pyridine derivatives, including chlorinated ones, play significant roles in the pharmaceutical industry. They are present in numerous classes of pharmaceuticals and alkaloids. The specific substitution pattern in 2,5-Dichloropyridin-3-ol makes it potentially valuable in drug development. The hydroxyl group at position 3 introduces potential sites for derivatization, enabling the creation of ester or ether derivatives with modified properties.
Role as a Chemical Intermediate
As a functionalized pyridine derivative, 2,5-Dichloropyridin-3-ol serves as an important intermediate in organic synthesis. The presence of reactive chlorine substituents provides sites for substitution reactions, particularly nucleophilic aromatic substitution. These reactions can lead to more complex molecules with tailored properties for specific applications.
Biological Activity
Structure-Activity Relationships
The relationship between the structure of 2,5-Dichloropyridin-3-ol and its biological activity can be examined through structure-activity relationship (SAR) studies. These studies would compare the activities of 2,5-Dichloropyridin-3-ol with structurally similar compounds to identify the functional groups responsible for specific biological effects.
Related Compounds
Structural Analogs
Several compounds share structural similarities with 2,5-Dichloropyridin-3-ol. These analogs differ in the position or identity of substituents on the pyridine ring. Examples include:
| Compound | Structural Difference from 2,5-Dichloropyridin-3-ol | Notable Features |
|---|---|---|
| 2,3-Dichloropyridine | Lacks hydroxyl group; different chlorine positions | Used in heterocycle synthesis |
| 4,6-Dichloropyridin-3-ol | Different positions of chlorine substituents | Different biological activities |
| 2-Chloropyridine | Simpler structure with only one chlorine | Precursor for more complex derivatives |
The comparison of these structural analogs provides insights into how subtle structural changes affect chemical reactivity and biological properties.
Derivatives and Functional Group Modifications
The hydroxyl and chlorine groups in 2,5-Dichloropyridin-3-ol can be modified to create derivatives with altered properties. Such modifications might include:
-
Esterification or etherification of the hydroxyl group
-
Substitution of one or both chlorine atoms with other functional groups
-
Reduction or oxidation of the pyridine ring
-
Formation of coordination complexes through the nitrogen atom
These modifications expand the chemical space around 2,5-Dichloropyridin-3-ol, potentially leading to compounds with enhanced or novel properties.
Current Research and Development
Synthetic Methodology Advancements
Current research in the field of halogenated pyridines focuses on developing more efficient and environmentally friendly synthetic methods. For instance, catalytic approaches using quinoline organocatalysts and trifluoroacetic acid as cocatalysts have been developed for the synthesis of enantiomerically enriched piperidine derivatives. These methodologies might be adapted for the synthesis of 2,5-Dichloropyridin-3-ol and related compounds.
Emerging Applications
Ongoing research continues to uncover new applications for halogenated pyridines. The unique structure of 2,5-Dichloropyridin-3-ol positions it as a potentially valuable compound in areas such as:
-
Development of new pharmaceutical agents
-
Creation of agrochemicals with improved properties
-
Application in materials science and polymer chemistry
-
Utility as ligands in coordination chemistry
As research in these areas progresses, the full potential of 2,5-Dichloropyridin-3-ol and similar compounds will become increasingly apparent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume